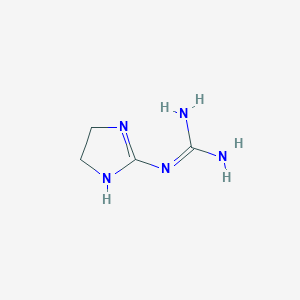
4-Butylphthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylphthalic acid is an organic compound belonging to the phthalic acid family. It is characterized by a benzene ring substituted with a butyl group and two carboxylic acid groups at the 1 and 4 positions. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butylphthalic acid can be synthesized through the oxidation of 4-butylbenzene-1,2-diol. The reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic oxidation processes. These processes are designed to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.
Chemical Reactions Analysis
Types of Reactions: 4-Butylphthalic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form 4-butylbenzene-1,2-diol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
Reduction: Lithium aluminium hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Concentrated nitric acid (HNO₃), halogens (Cl₂, Br₂) in the presence of a catalyst
Major Products Formed:
Oxidation: Carbon dioxide (CO₂), water (H₂O)
Reduction: 4-butylbenzene-1,2-diol
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
4-Butylphthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of enzyme inhibition and metabolic pathways.
Industry: this compound is employed in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-butylphthalic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Phthalic acid
Isophthalic acid
Terephthalic acid
4-Methylphthalic acid
4-Ethylphthalic acid
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-butylphthalic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-4-8-5-6-9(11(13)14)10(7-8)12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
LSDBPZIKDDKHIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)

![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)










